venturicidin

Antifungal activity Pyricularia oryzae Rice blast disease

Venturicidin (CAS 11021-88-8) is the definitive F₀-sector ATP synthase inhibitor for discriminating bacterial vs. mitochondrial ATPases. Unlike oligomycin, it strongly inhibits E. coli H⁺-ATPase and exhibits a unique, concentration-dependent decoupling phenomenon not observed with rutamycin or oligomycin. With EC50 of 0.11 µg/mL against Pyricularia oryzae and 92% greenhouse efficacy at 50 mg/L, it is the optimal congener for agricultural fungicide development targeting rice blast. Additionally, its selective cytotoxicity against MV-4-11 leukemia cells (IC50 0.09 μM) enables targeted oncology research as a chemical probe.

Molecular Formula C40H66O10
Molecular Weight 706.9 g/mol
CAS No. 11021-88-8
Cat. No. B1172611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameventuricidin
CAS11021-88-8
Molecular FormulaC40H66O10
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
InChIInChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
InChIKeyVIOYQVOQUWWSAB-KEXSXYLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Venturicidin (CAS 11021-88-8): A Macrolide F₀-ATP Synthase Inhibitor for Targeted Fungicide Discovery and Bioenergetic Research


Venturicidin (CAS 11021-88-8) is a 20-membered macrolide antibiotic originally isolated from Streptomyces species. It functions as a potent, specific inhibitor of the F₀ sector of the mitochondrial and bacterial F₁F₀-ATP synthase (ATPase) complex, thereby blocking proton translocation and inhibiting ATP synthesis and hydrolysis [1]. Its structural family includes several natural congeners (e.g., Venturicidins A, B, C, X) with varying bioactivity profiles, and it is primarily employed in agricultural fungicide development and as a biochemical tool for studying cellular bioenergetics [2].

Why Venturicidin Cannot Be Replaced by Generic ATP Synthase Inhibitors Like Oligomycin


The F₀ sector of ATP synthase is targeted by a diverse group of macrolide inhibitors, yet they exhibit profound differences in species selectivity, inhibitory potency, and binding kinetics that preclude simple interchangeability. For instance, while oligomycin is a selective inhibitor of mitochondrial ATP synthases, venturicidin demonstrates significantly stronger inhibition of bacterial H⁺-ATPases [1]. Crucially, venturicidin exhibits a unique, energy-state-dependent decoupling phenomenon at higher concentrations, a feature not observed with oligomycin or rutamycin, which fundamentally alters its utility as a biochemical probe and its potential for co-therapeutic applications [2]. These nuanced mechanistic distinctions directly impact experimental outcomes and product performance, making venturicidin the specific tool required for certain research and industrial applications.

Quantitative Differentiation of Venturicidin: A Comparative Evidence Guide for Scientific Selection


Venturicidin Exhibits Superior Antifungal Potency Against Rice Blast Pathogen Compared to Its Congeners

In a direct head-to-head comparison against Pyricularia oryzae, venturicidin A demonstrated superior antifungal activity, with an EC50 value for mycelial growth inhibition of 0.11 µg/mL, outperforming its structural analogs venturicidin B (EC50 = 0.15 µg/mL) and venturicidin I (EC50 = 0.35 µg/mL) [1]. A separate study corroborated this high potency, reporting an IC90 value of 0.115 mg/L for venturicidin against the same pathogen [2].

Antifungal activity Pyricularia oryzae Rice blast disease

Venturicidin Displays Significantly Stronger Inhibition of Bacterial H⁺-ATPase than Oligomycin

In a comparative study on Escherichia coli H⁺-ATPase, venturicidin was found to strongly inhibit ATP-driven proton transport and ATP hydrolysis, whereas oligomycin exhibited only weak inhibition of these same functions [1]. The study directly correlated inhibition by venturicidin with the blocking of F₀-mediated proton transport.

ATP synthase inhibition Escherichia coli F₀ proton transport

Venturicidin Uncouples F₁-ATPase at Higher Concentrations, a Distinct Feature from Rutamycin

At low concentrations, venturicidin was less effective than rutamycin in inhibiting ATPase reactions induced by uncouplers, but at higher concentrations, it inhibited these ATPases as completely as rutamycin [1]. More importantly, higher concentrations of venturicidin induce a time- and ATP-dependent decoupling of F₁-ATPase activity from the venturicidin-inhibited, proton-transporting F₀ complex [2]. This uncoupling effect is not observed with rutamycin.

ATPase uncoupling Mitochondrial bioenergetics Rutamycin

Venturicidin Exhibits High Selective Cytotoxicity Against Leukemia Cells, Differentiating It from Bafilomycin

Venturicidin A displays high selective cytotoxicity against acute monocytic leukemia MV-4-11 cells with an IC50 value of 0.09 μM, while its congener Venturicidin E is significantly less potent (IC50 = 0.94 μM) [1]. In contrast, the vacuolar ATPase inhibitor bafilomycin A1, while cytotoxic to various cell lines, does not exhibit this same degree of selective potency against the MV-4-11 line [2].

Anticancer activity Selective cytotoxicity MV-4-11 leukemia cells

Venturicidin Potently Inhibits Trypanosoma brucei ATP Synthase, Expanding Its Utility Beyond Common Fungal Pathogens

Venturicidin A has been shown to target the ATP synthase of Trypanosoma brucei, the causative agent of African trypanosomiasis, and has been proposed as a candidate for antitrypanosomatid drug repurposing [1]. While the study notes that its effect on trypanosomatids is not fully understood, it identifies a specific and potent interaction that distinguishes it from other ATP synthase inhibitors like oligomycin, which primarily target mitochondrial enzymes in higher eukaryotes [1].

Antiparasitic activity Trypanosoma brucei ATP synthase

Validated Application Scenarios for Venturicidin Based on Quantitative Evidence


High-Efficacy Agricultural Fungicide Development for Rice Blast Disease

Based on its superior in vitro potency (EC50 = 0.11 µg/mL against Pyricularia oryzae) and proven greenhouse efficacy (92% reduction in rice blast incidence at 50 mg/L) [1], venturicidin A is the congener of choice for formulating novel fungicides to combat rice blast. This application is further supported by its favorable acute toxicity profile (oral LD50 > 2000 mg/kg·bw), classifying it as a low-toxicity candidate [1].

A Specialized Biochemical Tool for Differentiating Bacterial and Mitochondrial F₀-F₁ ATPases

Venturicidin is the preferred inhibitor for experiments requiring a clear distinction between bacterial and mitochondrial ATP synthases. Its strong inhibition of E. coli H⁺-ATPase, contrasted with oligomycin's weak effect [2], allows researchers to dissect bioenergetic pathways in mixed systems or validate the specificity of other ATPase inhibitors.

Investigating F₁-F₀ Uncoupling Mechanisms in Bioenergetics Research

Unlike rutamycin or oligomycin, venturicidin exhibits a unique, concentration-dependent decoupling of F₁-ATPase activity from the proton-transporting F₀ sector [3]. This property makes it an essential reagent for studies focused on the functional coupling between the catalytic and membrane sectors of the ATP synthase complex, a key area in understanding mitochondrial and bacterial energy transduction.

A Selective Probe for Anticancer Research Targeting Leukemia Cell Metabolism

Given its high selective cytotoxicity against MV-4-11 acute monocytic leukemia cells (IC50 = 0.09 μM) [4], venturicidin A serves as a valuable chemical probe for investigating the role of mitochondrial ATP synthase in leukemia cell survival and for evaluating potential anti-leukemic therapeutic strategies.

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